

Robustaflavone: A Biflavonoid with Potent Biological Activities

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Robustaflavone, a naturally occurring biflavonoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research on **robustaflavone**, focusing on its antiviral, anti-inflammatory, anticancer, antioxidant, and enzyme-inhibiting properties. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this promising natural compound.

Antiviral Activity

Robustaflavone has demonstrated significant antiviral effects against a range of viruses, most notably Hepatitis B virus (HBV) and influenza viruses.

Anti-Hepatitis B Virus (HBV) Activity

In vitro studies have shown that **robustaflavone** is a potent inhibitor of HBV replication. In the HepG2 2.2.15 cell line, which constitutively expresses HBV, **robustaflavone** exhibited a half-maximal effective concentration (EC50) of 0.25 μ M, with a selectivity index (SI) of 153.[1] Furthermore, its derivative, **robustaflavone** hexaacetate, also inhibited HBV replication with an EC50 of 0.73 μ M and showed no cytotoxicity at concentrations up to 1000 μ M.[1] Synergistic effects were observed when **robustaflavone** was combined with the anti-HBV drugs



penciclovir and lamivudine, significantly increasing the selectivity index and suggesting its potential use in combination therapy.[1]

Table 1: Anti-Hepatitis B Virus (HBV) Activity of Robustaflavone and its Combinations

| Compound/Combin ation | Cell Line | EC50 (μM) | Selectivity Index (SI) |
|---------------------------------------|--------------|-----------|------------------------|
| Robustaflavone | HepG2 2.2.15 | 0.25 | 153 |
| Robustaflavone hexaacetate | HepG2 2.2.15 | 0.73 | >1370 |
| Robustaflavone + Penciclovir (1:1) | HepG2 2.2.15 | 0.11 | 684 |
| Robustaflavone + Lamivudine (10:1) | HepG2 2.2.15 | 0.054 | 894 |

Anti-Influenza Virus Activity

Robustaflavone has also been identified as a strong inhibitor of influenza A and B viruses. The EC50 values for **robustaflavone** against influenza A and B were found to be $2.0 \,\mu\text{g/mL}$ and $0.2 \,\mu\text{g/mL}$, respectively, with corresponding selectivity indices of 16 and 454.

Table 2: Anti-Influenza Virus Activity of Robustaflavone

| Virus | EC50 (µg/mL) | Selectivity Index (SI) |
|-------------|--------------|------------------------|
| Influenza A | 2.0 | 16 |
| Influenza B | 0.2 | 454 |

Anti-inflammatory Activity

Robustaflavone exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages have shown that **robustaflavone** can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator.



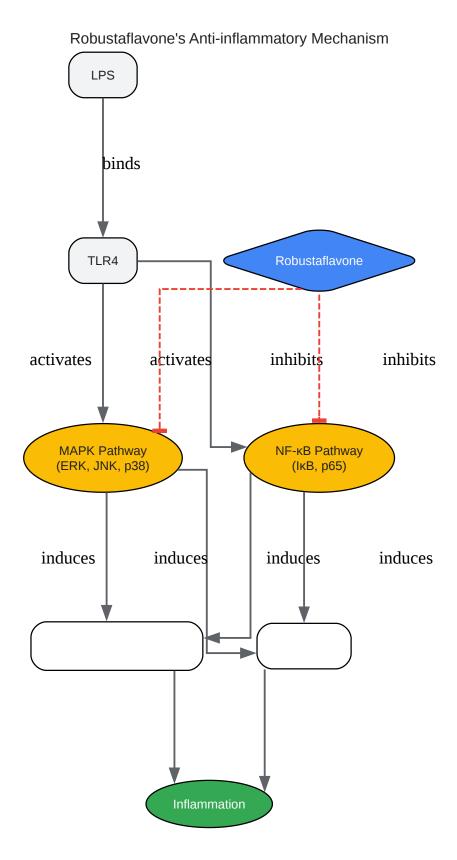
Inhibition of Inflammatory Mediators

In LPS-stimulated RAW 264.7 cells, **robustaflavone** has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF- α). This inhibition is crucial in mitigating the inflammatory cascade.

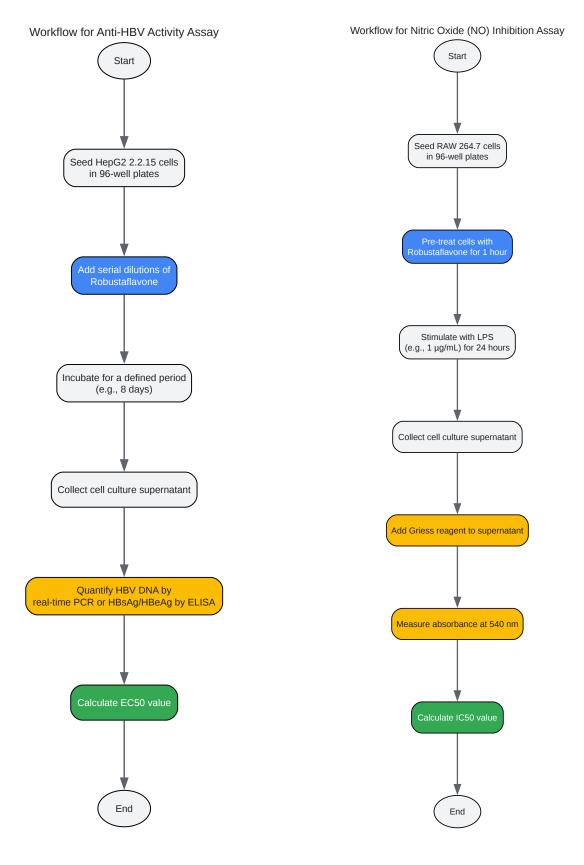
Modulation of Signaling Pathways

The anti-inflammatory effects of **robustaflavone** are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. **Robustaflavone** has been observed to inhibit the phosphorylation of key proteins in these pathways, such as p65 (a subunit of NF-κB) and the MAPK proteins ERK, JNK, and p38. By inhibiting these pathways, **robustaflavone** effectively suppresses the expression of proinflammatory genes.









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References

- 1. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds PMC [pmc.ncbi.nlm.nih.gov]
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